Evidence Item 1: BMS-191011 vs. NS1619 – Iberiotoxin-Sensitive Target Engagement Confirms BKCa-Specific Vasodilation
In a direct head-to-head in vivo study, BMS-191011 (10–100 µg/kg, i.v.) and NS1619 (0.1–1.0 µg/kg, i.v.) both increased the diameter of rat retinal arterioles without altering systemic blood pressure or heart rate. However, intravitreal injection of the BKCa-selective blocker iberiotoxin (20 pmol/eye) significantly diminished the vasodilator response to BMS-191011, but did NOT attenuate the response to NS1619 [1]. This differential iberiotoxin sensitivity demonstrates that BMS-191011 mediates vasodilation specifically through BKCa channel activation, whereas NS1619 engages additional non-BKCa vasodilatory mechanisms.
| Evidence Dimension | Iberiotoxin (BKCa blocker) attenuation of vasodilator response |
|---|---|
| Target Compound Data | BMS-191011 (10–100 µg/kg, i.v.): vasodilation significantly diminished by iberiotoxin (20 pmol/eye) |
| Comparator Or Baseline | NS1619 (0.1–1.0 µg/kg, i.v.): vasodilation NOT significantly diminished by iberiotoxin |
| Quantified Difference | Response to BMS-191011 was iberiotoxin-sensitive; response to NS1619 was iberiotoxin-insensitive (qualitative difference in target specificity) |
| Conditions | In vivo rat retinal arteriole diameter measurement; Wistar rats (8–10 wks), pentobarbital anesthesia, tetrodotoxin pretreatment, iberiotoxin intravitreal injection 20 pmol/eye |
Why This Matters
Researchers requiring selective BKCa channel activation without confounding off-target vasodilation must choose BMS-191011 over NS1619, as NS1619's iberiotoxin-insensitive component indicates polypharmacology that confounds mechanistic interpretation of BKCa-mediated effects.
- [1] Mori A, Suzuki S, Sakamoto K, Nakahara T, Ishii K. BMS-191011, an opener of large-conductance Ca²⁺-activated potassium channels, dilates rat retinal arterioles in vivo. Biol Pharm Bull. 2011;34(1):150-2. PMID: 21212534. View Source
